molecular formula C25H36O6 B1655354 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate) CAS No. 3517-42-8

3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate)

Cat. No.: B1655354
CAS No.: 3517-42-8
M. Wt: 432.5 g/mol
InChI Key: OTNAVSJAMNLXPF-UHFFFAOYSA-N
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Description

3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate) typically involves multi-step organic reactions. The starting materials are often steroids or related compounds, which undergo a series of functional group transformations, including acetylation, hydroxylation, and oxidation. The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to hydroxyl groups.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may yield secondary alcohols.

Scientific Research Applications

3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and altering cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): can be compared with other similar compounds, such as:

    Steroids: Similar in structure but may differ in functional groups and biological activity.

    Terpenoids: Share some structural features but have different biosynthetic origins and functions.

    Phenanthrenes: Similar polycyclic structure but differ in functional groups and reactivity.

The uniqueness of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate)

Properties

CAS No.

3517-42-8

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

[2-(3-acetyloxy-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate

InChI

InChI=1S/C25H36O6/c1-15(26)30-14-22(28)25(29)12-9-21-19-6-5-17-13-18(31-16(2)27)7-10-23(17,3)20(19)8-11-24(21,25)4/h5,18-21,29H,6-14H2,1-4H3

InChI Key

OTNAVSJAMNLXPF-UHFFFAOYSA-N

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O

3517-42-8

Origin of Product

United States

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